4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole
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Overview
Description
4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves multiple steps. One common method involves the reaction of 4-chlorophenylhydrazine with 4-methoxybenzaldehyde to form a hydrazone intermediate. This intermediate is then cyclized with 4-fluorobenzyl chloride in the presence of a base to yield the desired triazole compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorobenzyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; conditionssolvents like dimethylformamide or dichloromethane.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted triazoles.
Scientific Research Applications
4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-6-(2-thienyl)nicotinonitrile
- 4-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-6-(2-thienyl)nicotinonitrile
Uniqueness
Compared to similar compounds, 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole exhibits unique structural features that contribute to its distinct biological activities. The presence of the triazole ring and specific substituents enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H17ClFN3OS |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H17ClFN3OS/c1-28-20-12-4-16(5-13-20)21-25-26-22(27(21)19-10-6-17(23)7-11-19)29-14-15-2-8-18(24)9-3-15/h2-13H,14H2,1H3 |
InChI Key |
VTXODJABZWUTJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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